![molecular formula C23H26N2O4 B577095 methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate CAS No. 14478-58-1](/img/structure/B577095.png)
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a naturally occurring indole alkaloid found in the leaves of Aspidosperma quebracho-blanco, a tree native to South America . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate can be synthesized through several methods. One common approach involves the acetylation of akuammidine, another indole alkaloid, using acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields acetylakuammidine as the primary product.
Industrial Production Methods
While there is limited information on the large-scale industrial production of acetylakuammidine, the synthetic route mentioned above can be adapted for industrial purposes. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of acetylakuammidine, each with distinct chemical and biological properties.
科学研究应用
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[123102,1004,9
Chemistry: It serves as a model compound for studying indole alkaloid chemistry and developing new synthetic methodologies.
Industry: methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate and its derivatives can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action of acetylakuammidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. Studies suggest that it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial and antioxidant activities .
相似化合物的比较
Similar Compounds
Akuammidine: The parent compound from which acetylakuammidine is derived.
Aspidospermine: Another indole alkaloid found in Aspidosperma species with similar biological activities.
Quebrachidine: An indole alkaloid with structural similarities to acetylakuammidine.
Uniqueness
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is unique due to its acetyl group, which imparts distinct chemical and biological properties compared to its parent compound, akuammidine. This modification enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
14478-58-1 |
|---|---|
分子式 |
C23H26N2O4 |
分子量 |
394.471 |
InChI |
InChI=1S/C23H26N2O4/c1-4-14-11-25-19-10-17(14)23(22(27)28-3,12-29-13(2)26)20(25)9-16-15-7-5-6-8-18(15)24-21(16)19/h4-8,17,19-20,24H,9-12H2,1-3H3/b14-4+/t17-,19-,20?,23?/m0/s1 |
InChI 键 |
BTWSGPSNLRSENY-STXAQZFFSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(COC(=O)C)C(=O)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


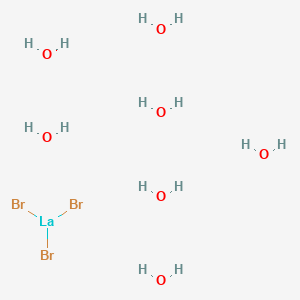
![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
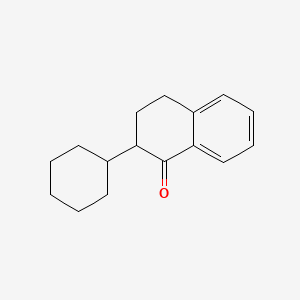
![OROTIC ACID, [2-14C]](/img/new.no-structure.jpg)
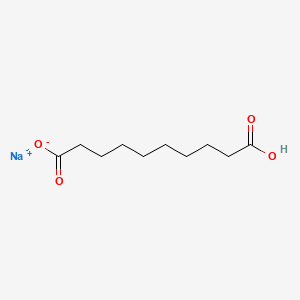
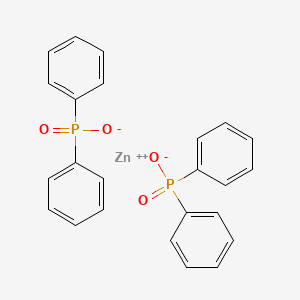
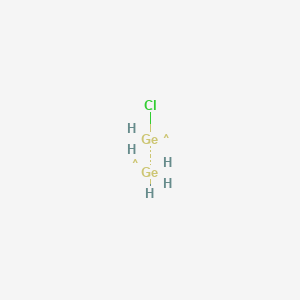
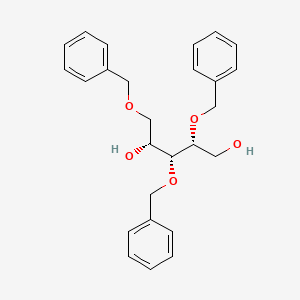
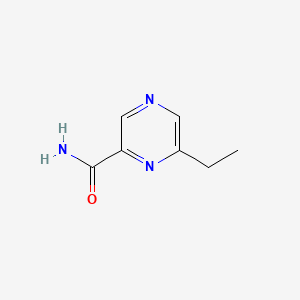
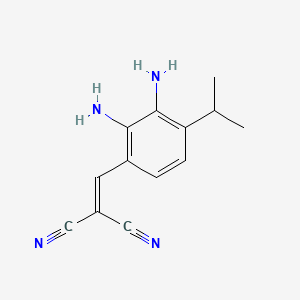
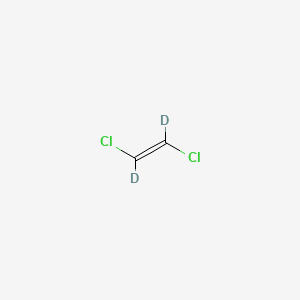
![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)
